molecular formula Ca5(PO4)3(OH)<br>Ca5HO13P3 B223615 Hydroxyapatite CAS No. 1306-06-5

Hydroxyapatite

Número de catálogo B223615
Número CAS: 1306-06-5
Peso molecular: 502.3 g/mol
Clave InChI: XYJRXVWERLGGKC-UHFFFAOYSA-D
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxyapatite (HA) is an inorganic mineral present in human bone and teeth . It plays a role in the structural strength of bone and in bone regeneration . HA is a mineral form of calcium apatite that is present in human bones. It makes up somewhere between 65% and 70% of the weight of human bone . HA is also a type of calcium phosphate. It has low solubility, so it does not easily dissolve in water .


Synthesis Analysis

The techniques developed to obtain synthetic HA are focused on its utilization in the biomedical field as bone and dental implant, coating material, and drug carrier . The preparation conditions of synthesized HAp determine their physical and chemical characteristics, crystalline structure, and shape .


Molecular Structure Analysis

Hydroxyapatite (HA) is an inorganic mineral that has a typical apatite lattice structure as (A10 (BO4)6C2) where A, B, and C are defined by Ca, PO4, and OH . Pure HA contains 39.68% by weight calcium and 18% by weight phosphorus resulting in a Ca/P mole ratio of 1.67 .


Chemical Reactions Analysis

Classical chemical synthesis processes of HAP for wet methods are concluded as follows :


Physical And Chemical Properties Analysis

Hydroxyapatite is a stable and biocompatible calcium phosphate with low solubility . The robust structure of HAp allows for a host of applications in biomedicine . The properties of HAp are also influenced by various substitutions of atoms in the HAp crystal lattice .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Hydroxyapatite has been used in drug delivery systems due to its biocompatibility and similarity to the mineral composition of bone . It has played a significant role in recent advances in drug delivery systems and tissue engineering . HAp matrices have been in the spotlight for transporting several kinds of drugs .

Tissue Engineering

HAp is considered one of the essential bioceramics due to its suitable properties, such as biocompatibility and similarity to the mineral composition of bone . It has been developed in tissue engineering fields . It’s also used in bone tissue scaffolding .

Biomedical Applications

HAp is attracting interest as a bioceramic for use in medicine and pharmaceutical fields’ applications because of its likeness to crystal structures and chemical composition with human bone and teeth as well as bioactivity, osteoconductivity, non-toxicity and non-inflammatory nature .

Mesoporous Hydroxyapatite Applications

Mesoporous hydroxyapatite (MHAP), featuring high porosity, high surface area, and three-dimensional ordered passageways, has diverse applications in several fields . It’s used in wastewater treatment, drug delivery, and bone tissue engineering .

Disease Therapy

MHAP-based drug delivery systems have been emphasized in disease therapy, including cancer treatment, anti-depression, bone regeneration, etc .

Environmental Pollution Control

HAp has gained popularity in many fields, including environmental pollution control . It’s used in catalysis reactions and other applications .

Mecanismo De Acción

Target of Action

Hydroxyapatite (HAp) is a member of the calcium apatite family and is known for its resemblance to the natural bone in both structure and chemical composition . Its primary targets are the bone tissues and teeth, where it plays a crucial role in bone tissue regeneration (osteogenesis) and as a drug carrier in drug and gene delivery systems .

Mode of Action

The mode of action of HAp is multifaceted. In the context of bone health, HAp attaches to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with HAp, the HAp released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . This interaction reduces osteoclast activity and promotes osteoblast activity, contributing to bone tissue regeneration .

Biochemical Pathways

HAp influences several biochemical pathways. It serves as a source of calcium and phosphate ions under acidic conditions and forms an interface between HAp particles and the enamel . This interaction triggers a series of solution-mediated rate processes that enable ions to move away from the dissolving amorphous calcium phosphate (ACP) before the onset of HAp nucleation . This process is crucial for the conversion of ACP to HAp .

Pharmacokinetics

The pharmacokinetics of HAp, particularly in the context of drug delivery, is an area of active research. HAp nanoparticles have been used as drug carriers, with their size, shape, and ionic substitution tailored through different synthesis techniques . These properties can influence the drug loading, release, and bioavailability of the encapsulated drugs .

Result of Action

The result of HAp’s action is primarily observed at the cellular level. In bone tissue, HAp contributes to the regeneration process by inhibiting osteoclast activity and promoting osteoblast activity . In drug delivery systems, HAp nanoparticles can enhance the cellular uptake of drugs, leading to increased in-vitro cytotoxicity in targeted cells .

Action Environment

The action of HAp is influenced by various environmental factors. For instance, the mineralization process of HAp in natural bone tissue unfolds in a low-temperature and body fluid environment . This environment results in the formation of calcium-deficient hydroxyapatite (CDHA) due to calcium vacancy defects . The pH of the environment also influences the Ca/P ratio of CDHA . These factors highlight the importance of the physiological environment in determining the action, efficacy, and stability of HAp.

Safety and Hazards

Common adverse effects of Hydroxyapatite are gastrointestinal (constipation, dyspepsia, abdominal pain, vomiting, etc) and seem to occur at a slightly lower rate than with calcium carbonate supplements . Since hydroxyapatite dietary supplements are typically from bovine sources, improper manufacturing processes might increase the risk of variant Creutzfeldt-Jakob disease (vCJD), also known as “human mad cow disease” .

Direcciones Futuras

In the future, there are possibilities for using nano-hydroxyapatite for tissue engineering and repair . Utilizing mollusk shells as a source of HA can help address the problem of shell waste in the seafood industry and promote environmental sustainability .

Propiedades

IUPAC Name

pentacalcium;hydroxide;triphosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5Ca.3H3O4P.H2O/c;;;;;3*1-5(2,3)4;/h;;;;;3*(H3,1,2,3,4);1H2/q5*+2;;;;/p-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJRXVWERLGGKC-UHFFFAOYSA-D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ca5HO13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10103-46-5 (Parent)
Record name Durapatite [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50872537
Record name Calcium hydroxide phosphate (Ca5(OH)​(PO4)​3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

A white, odourless powder which is stable in air, Solid; [Merck Index] White suspension; [MSDSonline], White odorless solid; [HSDB] White odorless powder; [MSDSonline]
Record name TRICALCIUM PHOSPHATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Durapatite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5580
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Calcium phosphate, tribasic
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7519
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid
Record name TRICALCIUM PHOSPHATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

Hydroxyapatite

CAS RN

1306-06-5, 12167-74-7
Record name Durapatite [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Durapatite [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium hydroxide phosphate (Ca5(OH)​(PO4)​3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIBASIC CALCIUM PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D9GV0Z28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Generally, the present invention provides a process for obtaining hydroxylapatite by blending dilute aqueous solutions, preferably solutions that are near saturation, of monobasic calcium phosphate (monocal) and calcium hydroxide, followed by separation (e.g. centrifugation), drying, and sintering of the precipitate at 700-1100°C. for about 5-30 minutes to obtain hydroxylapatite having close to the theoretical Ca/P ratio. Thus, in one form of the present invention, a dilute aqueous solution of monobasic calcium phosphate (monocal) is brought into contact with a dilute aqueous solution of calcium hydroxide, in carefully metered proportions, to obtain the amorphous hydroxylapatite precipitate.
[Compound]
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Basically, according to the present invention, an acidic calcium phosphate solution is reacted with a calcium hydroxide solution, with both solutions near saturation when combined, so as to obtain an amorphous hydroxylapatite precipitate without undesired side reactions. After separation and drying, hydroxylapatite precipitate is sintered at 700°-1100°C. for about 5-30 minutes to obtain the desired ceramic hydroxylapatite material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

93012609/26, filed on Mar. 9, 1993 which is forming the technical background of the present invention. According to this method a suspension of calcium hydroxide is reacted with phosphoric acid in a closed multiple circuit whereby the suspension of calcium hydroxide is past through two zones. In the first zone a continuous supply of phosphoric acid in the amount necessary to reach pH=10-11 is provided. The suspension flow rate in the first zone is 0.8 m/s to 1.5 m/s and the residence time is 1.0 s to 1.5 s. In the second zone the obtained mixture is diluted by 400 to 500 times with a suspension of calcium hydroxide. The diluted mixture is returned to the first zone and the process is repeated thereby ensuring a 4 to 5 fold circulation of the complete volume of the mixture during 10 to 20 min. After the feeding of acid is terminated the obtained suspension of the product is stirred for additionally 10 to 12 min. The resulting suspension of hydroxylapatite has a concentration of 4.5% to 5.0%. Additionally, the suspension may be dried to produce solid hydroxylapatite or dehydrated by centrifugation to produce a suspension of hydroxylapatite having a concentration of 18% to 33%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyapatite
Reactant of Route 2
Hydroxyapatite
Reactant of Route 3
Hydroxyapatite

Q & A

ANone: [] Hydroxyapatite (HA) closely mimics the mineral component of natural bone. This similarity allows it to integrate with bone tissue, creating a strong bond. This bond facilitates the attachment, proliferation, and differentiation of osteoblasts, the cells responsible for bone formation, leading to new bone growth.

ANone: [, ] Yes, particle size plays a crucial role. Studies have shown that nano-sized Hydroxyapatite particles (nHA) are more effective in promoting bone regeneration compared to larger particles. This is likely due to their larger surface area, which allows for increased interaction with surrounding cells and body fluids.

ANone: [, ] Yes, the biocompatibility and osteoconductive properties of HA make it a promising candidate for drug delivery systems targeting bone tissue. Research has focused on loading HA with various drugs, including antibiotics and anti-cancer agents, for controlled release directly at the site of bone defects or diseases.

ANone: The molecular formula for Hydroxyapatite is Ca10(PO4)6(OH)2. It has a molecular weight of 502.31 g/mol.

ANone: [, , , ] Several techniques are employed to characterize HA, including:

    ANone: [, , ] Yes, HA is highly biocompatible, meaning it does not elicit a toxic or immunogenic response when implanted in the body. This property, coupled with its similarity to natural bone mineral, makes HA a suitable material for various medical applications, including bone grafts, coatings for implants, and drug delivery systems.

    ANone: [, ] Studies utilizing Simulated Body Fluid (SBF), which mimics the ion concentration of human blood plasma, have shown that HA exhibits excellent bioactivity. When immersed in SBF, HA promotes the formation of a bone-like apatite layer on its surface, further confirming its biocompatibility and potential for bone tissue engineering applications.

    ANone: [] Yes, while primarily known for its bioactivity, HA can also function as a catalyst in certain chemical reactions. For instance, it has been explored as a catalyst support for the oxidation of cyclohexanol to adipic acid, a key precursor for nylon production.

    ANone: [] Several factors can impact HA's catalytic performance, including:

      ANone: [] Computational techniques play a vital role in understanding and predicting the properties and behavior of HA. For instance, molecular dynamics simulations can be used to investigate the interaction of HA with water molecules or proteins at the atomic level, providing insights into its bioactivity.

      Descargo de responsabilidad e información sobre productos de investigación in vitro

      Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.